
Thiosildenafil-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiosildenafil-d3 is a deuterium-labeled analog of thiosildenafil, a compound structurally related to sildenafil. It is primarily used in scientific research as a reference material and for the study of pharmacokinetics and metabolic profiles. The molecular formula of this compound is C22H27D3N6O3S2, and it has a molecular weight of 493.66 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiosildenafil-d3 involves the incorporation of deuterium into the thiosildenafil molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The general synthetic route includes the following steps:
Formation of the core structure: The core structure of thiosildenafil is synthesized by reacting appropriate starting materials under controlled conditions.
Deuteration: Deuterium is introduced into the molecule by using deuterated reagents or solvents. This step is crucial for obtaining the labeled compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and the correct isotopic labeling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are reacted under optimized conditions to form the core structure.
Deuteration: Deuterium is incorporated using deuterated reagents in large-scale reactors.
Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Thiosildenafil-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Thiosildenafil-d3 is widely used in scientific research for various applications:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: The compound helps in understanding the metabolic pathways and identifying metabolites.
Analytical Chemistry: this compound serves as a reference standard in analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Drug Development: It is used in the development and testing of new drugs, particularly those targeting phosphodiesterase-5 inhibitors.
Wirkmechanismus
Thiosildenafil-d3 exerts its effects by inhibiting phosphodiesterase type 5 (PDE-5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow . This mechanism is similar to that of sildenafil, which is used to treat erectile dysfunction and pulmonary arterial hypertension.
Vergleich Mit ähnlichen Verbindungen
Thiosildenafil-d3 is compared with other similar compounds, such as:
Thiosildenafil: The non-deuterated analog of this compound.
Thiohomosildenafil: A structurally similar compound with slight modifications.
Hydroxythiohomosildenafil: Another analog with additional hydroxyl groups.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can affect the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development and research .
Eigenschaften
Molekularformel |
C22H30N6O3S2 |
|---|---|
Molekulargewicht |
493.7 g/mol |
IUPAC-Name |
5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione |
InChI |
InChI=1S/C22H30N6O3S2/c1-5-7-17-19-20(27(4)25-17)22(32)24-21(23-19)16-14-15(8-9-18(16)31-6-2)33(29,30)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,32)/i3D3 |
InChI-Schlüssel |
LJUBVCQVNMLSTQ-HPRDVNIFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC(=S)C4=C(N3)C(=NN4C)CCC |
Kanonische SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


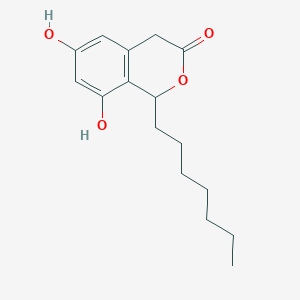
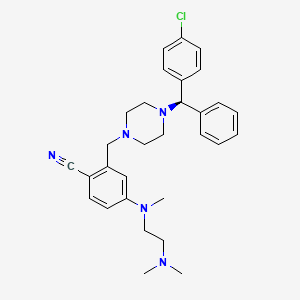
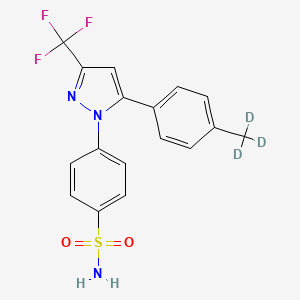
![4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one](/img/structure/B12412713.png)
![methyl (6R,9aS)-11-bromo-2-(4-cyanoanilino)-6,9a-dimethyl-4,5,5a,7,8,9-hexahydro-3H-naphtho[2,1-e]benzimidazole-6-carboxylate](/img/structure/B12412718.png)
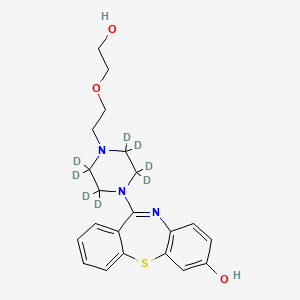
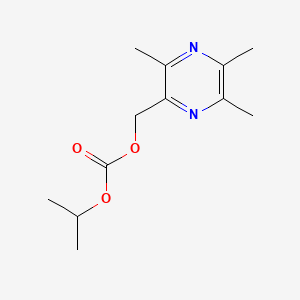

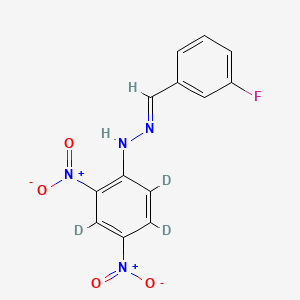

![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)



